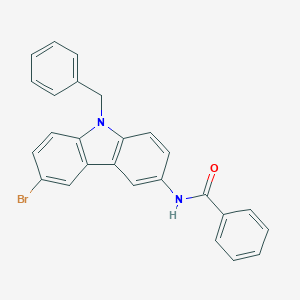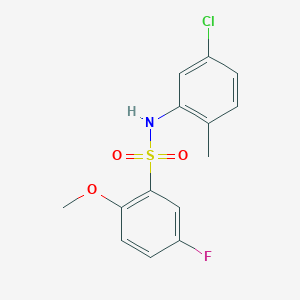
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CFTRinh-172 is a potent and specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a critical role in the regulation of ion and fluid transport in various tissues, including the lungs, pancreas, and intestine.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a specific and potent inhibitor of the CFTR chloride channel, which plays a critical role in the regulation of ion and fluid transport in various tissues. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide binds to the cytoplasmic side of the CFTR chloride channel and blocks chloride ion transport through the channel pore. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit both wild-type and mutant CFTR chloride channels, including the most common CF-causing mutation, F508del.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to improve airway surface hydration and mucociliary clearance in CF patients, leading to improved lung function and reduced risk of pulmonary infections. In the pancreas, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to reduce fluid secretion and improve pancreatic function in CF patients. In the intestine, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to reduce fluid secretion and improve intestinal function in secretory diarrhea models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages as a tool for studying CFTR function and regulation in vitro and in vivo. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a specific and potent inhibitor of the CFTR chloride channel, allowing for precise manipulation of CFTR activity in various tissues. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been extensively validated in various CF and non-CF models, making it a reliable tool for studying CFTR function and regulation.
However, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide also has several limitations as a tool for studying CFTR function and regulation. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a small molecule inhibitor that may have off-target effects or interact with other cellular pathways, leading to potential confounding effects. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide also has limited stability in aqueous solutions, requiring careful handling and storage.
Direcciones Futuras
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF and other diseases, but there are still many unanswered questions and future directions for research. Some potential future directions for N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide research include:
1. Developing more potent and specific CFTR inhibitors for improved therapeutic efficacy and reduced off-target effects.
2. Investigating the long-term safety and efficacy of CFTR inhibitors in CF and other diseases.
3. Studying the mechanisms of CFTR inhibition by N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide and other inhibitors to better understand CFTR function and regulation.
4. Developing new CF and non-CF models to better study CFTR function and regulation in various tissues.
5. Exploring the potential of CFTR inhibitors for the treatment of other diseases, such as secretory diarrhea and polycystic kidney disease.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide was first synthesized and characterized by Van Goor et al. in 2006. The synthesis of N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide involves a series of chemical reactions, including the condensation of 5-chloro-2-methylphenylamine with 5-fluoro-2-methoxybenzenesulfonyl chloride, followed by the addition of sodium hydroxide and purification by recrystallization. The final product is a white crystalline powder with a molecular weight of 393.88 g/mol.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the function of CFTR, resulting in abnormal ion and fluid transport in various tissues, including the lungs, pancreas, and intestine. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit CFTR chloride channel activity in vitro and in vivo, leading to improved airway surface hydration and mucociliary clearance in CF patients.
In addition to CF, N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has also been studied for its potential therapeutic applications in other diseases, including polycystic kidney disease, secretory diarrhea, and pancreatic cancer. N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to inhibit cyst growth and fluid secretion in polycystic kidney disease models, reduce fluid secretion in secretory diarrhea models, and suppress tumor growth in pancreatic cancer models.
Propiedades
Nombre del producto |
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H13ClFNO3S |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-3-4-10(15)7-12(9)17-21(18,19)14-8-11(16)5-6-13(14)20-2/h3-8,17H,1-2H3 |
Clave InChI |
FLRXODWJBIBZFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)

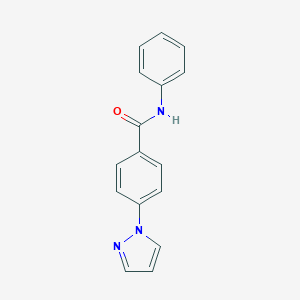

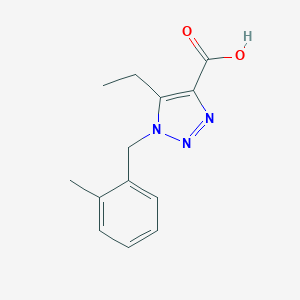
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)

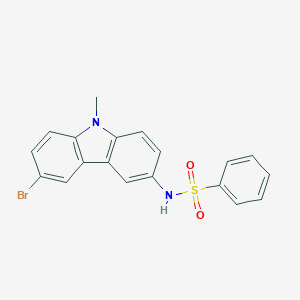
![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)
